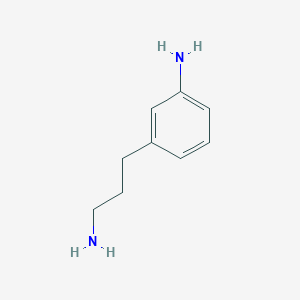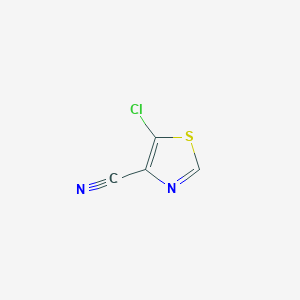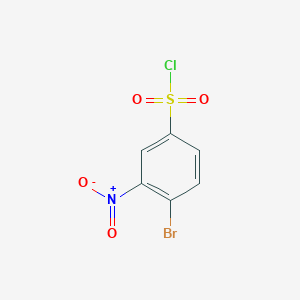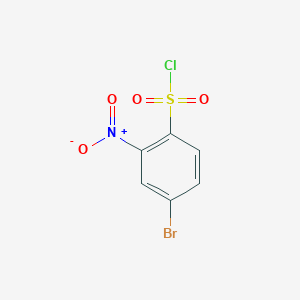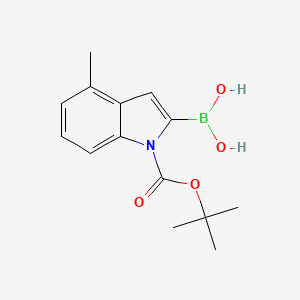![molecular formula C7H11NO2 B1288828 5-Azaspiro[2.4]heptane-1-carboxylic acid CAS No. 746577-57-1](/img/structure/B1288828.png)
5-Azaspiro[2.4]heptane-1-carboxylic acid
Descripción general
Descripción
5-Azaspiro[2.4]heptane-1-carboxylic acid is a compound that belongs to the class of azaspirocyclic compounds, which are characterized by the presence of a nitrogen atom within a spirocyclic framework. This structural motif is of interest due to its potential applications in medicinal chemistry and drug design, as it can provide a rigid, three-dimensional scaffold that can mimic the bioactive conformations of flexible linear molecules .
Synthesis Analysis
The synthesis of azaspirocyclic compounds, including those related to 5-azaspiro[2.4]heptane-1-carboxylic acid, has been explored through various synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via scalable routes, providing a platform for further derivatization on the azetidine and cyclobutane rings . Another study reported the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, which was achieved in six steps from a dibromohexanedioate precursor . Additionally, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its analogues was performed, adding to the family of sterically constrained amino acids .
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds, including 5-azaspiro[2.4]heptane-1-carboxylic acid, is characterized by a spirocyclic core that can influence the stereochemical and physicochemical properties of the molecule. For example, the absolute configurations of chiral quinolone antibacterial agents containing a 5-azaspiro[2.4]heptane moiety were determined by X-ray crystallographic analysis, highlighting the importance of stereochemistry in biological activity .
Chemical Reactions Analysis
Azaspirocyclic compounds can undergo various chemical reactions that allow for the modification of their structure and the introduction of functional groups. Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters were synthesized and then reduced to bis(hydroxymethyl)cyclopropanes, followed by alkaline hydrolysis to yield substituted cyclopropane-1,2-dicarboxylic acids . Moreover, regioselective cycloaddition reactions have been employed to obtain methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirocyclic compounds are influenced by their rigid structures and the presence of functional groups. The pharmacokinetic profiles and physicochemical properties of chiral quinolone derivatives containing a 5-azaspiro[2.4]heptane moiety were examined, revealing moderate lipophilicity and favorable pharmacokinetic profiles for certain stereoisomers . Additionally, the synthesis of penta-substituted pyrrole derivatives, including 5-azaspiro[2.4]heptan, was achieved using a Pd-catalyzed intramolecular cyclization reaction, indicating the potential for creating a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
5-Azaspiro[2.4]heptane-1-carboxylic acid and its derivatives are involved in various chemical transformations. For instance, Molchanov et al. (2016) demonstrated that treating methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to the cleavage of the N–O bond in the isoxazolidine ring. This process forms 1,3-amino alcohols, which can subsequently cyclize to produce bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov et al., 2016).
Role in Drug Design and Medicinal Chemistry
This compound and its related structures play a significant role in drug design and medicinal chemistry. Radchenko et al. (2010) synthesized novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are part of the family of sterically constrained amino acids, contributing significantly to chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Antibacterial Applications
A notable application in the biomedical field is the development of potent antibacterial drugs. Odagiri et al. (2013) designed and synthesized compounds including the 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which exhibited significant in vitro and in vivo antibacterial activity against various respiratory pathogens. These compounds were particularly effective against multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Odagiri et al., 2013).
Enantioselective Synthesis
In the field of stereochemistry, López et al. (2020) described a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is a key element in the industrial synthesis of antiviral ledipasvir. This process involves the transformation of tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (López et al., 2020).
Development of Selective Receptor Antagonists
The compound and its analogs have been used in the development of selective receptor antagonists. Micheli et al. (2016) described a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes that showed high affinity and selectivity at the dopamine D3 receptor (D3R). These compounds also had favorable pharmacokinetic properties for further development (Micheli et al., 2016).
Propiedades
IUPAC Name |
5-azaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(5)1-2-8-4-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPSRHCDEVLDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.4]heptane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)



